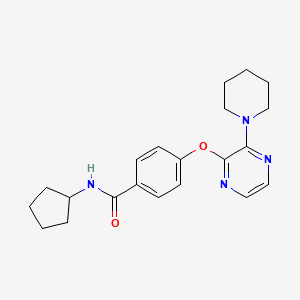
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has shown promising results in various studies and has been extensively researched for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Physical Properties Tuning
- Anion Tuning of Hydrogel Properties : The study by Lloyd and Steed (2011) discusses the formation of hydrogels by a related urea compound, focusing on how the rheology and morphology of these gels can be adjusted through anion identity. This reveals a method for tuning the physical properties of gels, important for applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Synthesis and Characterization of Novel Organic Compounds
- Novel Urea Derivatives Synthesis : Rani et al. (2014) synthesized and characterized new urea derivatives with potential antimicrobial properties. This research highlights the synthetic versatility of urea compounds and their applications in developing new antimicrobial agents (Rani et al., 2014).
Enantioselective Anion Receptors
- Chiral Urea Derivatives as Anion Receptors : Roussel et al. (2006) explored non-racemic atropisomeric ureas as neutral enantioselective anion receptors for amino acid derivatives. Such compounds are of interest for their potential in chiral recognition and separation processes, essential in pharmaceutical production (Roussel et al., 2006).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Investigations : Mustafa et al. (2014) studied urea derivatives for enzyme inhibition and anticancer activity, indicating the therapeutic potential of such compounds. The research demonstrates the broad applicability of urea derivatives in developing new treatments for various diseases (Mustafa et al., 2014).
Synthesis of Urea and Thiourea Derivatives
- Urea and Thiourea Derivatives for Antibacterial and Antifungal Activities : Vedavathi et al. (2017) synthesized novel urea and thiourea derivatives, evaluating their antibacterial and antifungal activities. This highlights the role of these compounds in discovering new antimicrobial agents (Vedavathi et al., 2017).
Antioxidant Activity
- Synthesis and Evaluation of Antioxidant Activity : George et al. (2010) investigated the antioxidant activity of some urea derivatives, contributing to the search for new antioxidant compounds that can protect against oxidative stress-related diseases (George et al., 2010).
Eigenschaften
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-2-23-12-7-5-11(6-8-12)21-13(18-19-20-21)10-16-15(22)17-14-4-3-9-24-14/h3-9H,2,10H2,1H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKSYOHMVBNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine](/img/structure/B2811490.png)
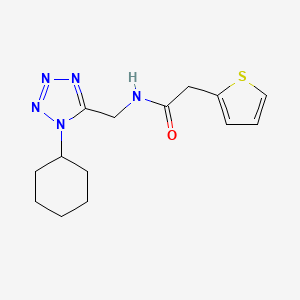
![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
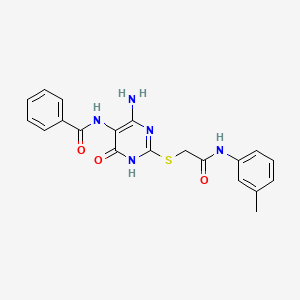
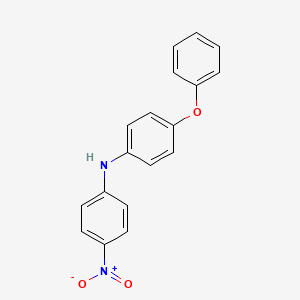
![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)
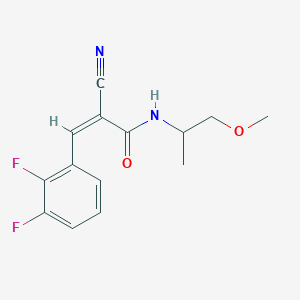
![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2811499.png)
![2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol](/img/structure/B2811501.png)
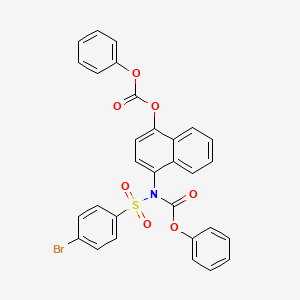
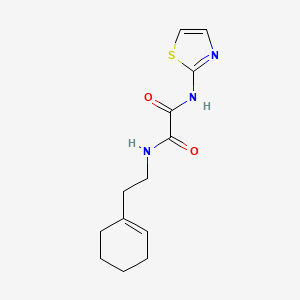
![1-propyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-3-amine](/img/structure/B2811507.png)
